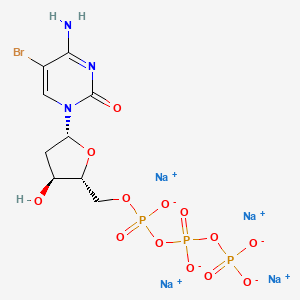
Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- is a modified nucleoside triphosphate. It is a derivative of cytidine triphosphate, where the cytosine base is brominated at the 5-position and the ribose sugar is deoxygenated at the 2’-position. This compound is significant in various biochemical processes, particularly in the synthesis of RNA and DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- typically involves multiple steps:
Bromination: The cytidine molecule is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Deoxygenation: The ribose sugar is deoxygenated at the 2’-position using reagents such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.
Phosphorylation: The triphosphate group is introduced using phosphorylating agents like phosphorus oxychloride (POCl3) followed by treatment with pyrophosphate salts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the bromine or the triphosphate group.
Hydrolysis: The triphosphate group can be hydrolyzed to form diphosphate or monophosphate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.
Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.
Major Products
Substitution Products: Compounds with the bromine atom replaced by other functional groups.
Oxidation Products: Compounds with altered oxidation states.
Hydrolysis Products: Diphosphate and monophosphate derivatives.
Applications De Recherche Scientifique
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in studies of DNA and RNA synthesis, repair, and modification.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of diagnostic reagents and molecular biology tools.
Mécanisme D'action
The compound exerts its effects by incorporating into nucleic acids during synthesis. The bromine atom and the deoxygenated ribose sugar can cause disruptions in the normal base pairing and structural integrity of DNA and RNA. This can lead to inhibition of nucleic acid synthesis, making it useful in antiviral and anticancer applications. The triphosphate group is essential for its incorporation into nucleic acids by polymerases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine 5’-(tetrahydrogen triphosphate): Lacks the bromine modification and deoxygenation.
5-Bromo-2’-deoxyuridine: Similar bromination and deoxygenation but with a uracil base instead of cytosine.
2’-Deoxycytidine 5’-triphosphate: Lacks the bromine modification.
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- is unique due to its combined bromination and deoxygenation, which confer distinct biochemical properties. These modifications make it particularly useful in studies of nucleic acid metabolism and as a potential therapeutic agent.
Propriétés
Numéro CAS |
30419-11-5 |
|---|---|
Formule moléculaire |
C9H11BrN3Na4O13P3 |
Poids moléculaire |
633.98 g/mol |
Nom IUPAC |
tetrasodium;[[[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15BrN3O13P3.4Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1 |
Clé InChI |
HKKQEPGVXIEIMM-YYWCTZDQSA-J |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



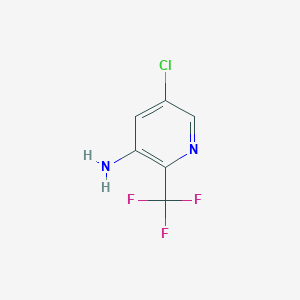
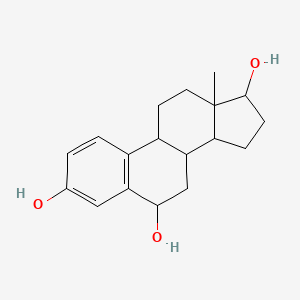
![[(oxan-3-yl)methyl][(1S)-1-phenylethyl]amine](/img/structure/B12069896.png)
![Diethyl [2-(acryloylamino)ethyl]phosphonate](/img/structure/B12069902.png)
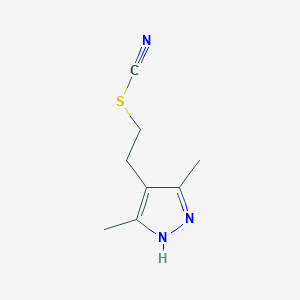
![Hexanoic acid, 6-[(2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy]-](/img/structure/B12069916.png)
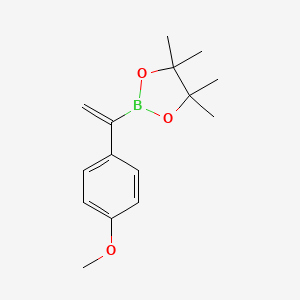
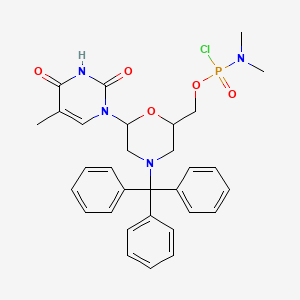

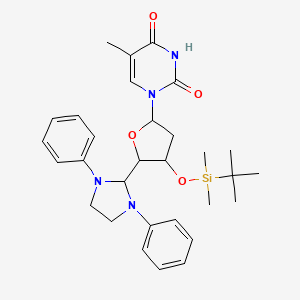
![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)
